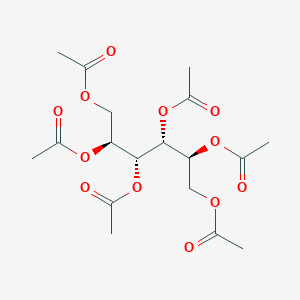

L-Iditol hexaacetate

Descripción general

Descripción

L-Iditol hexaacetate is a chemical compound with the molecular formula C18H26O12 and a molecular weight of 434.39 g/mol . It is a derivative of L-iditol, where all six hydroxyl groups are acetylated. This compound is primarily used in proteomics research and has applications in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Iditol hexaacetate can be synthesized through the acetylation of L-iditol. The process involves reacting L-iditol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Análisis De Reacciones Químicas

Types of Reactions: L-Iditol hexaacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield L-iditol and acetic acid.

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to L-iditol.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acid/base solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: L-iditol and acetic acid.

Oxidation: Aldehydes or carboxylic acids.

Reduction: L-iditol.

Aplicaciones Científicas De Investigación

L-Iditol hexaacetate is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various derivatives.

Biology: It is used in studies related to carbohydrate metabolism and enzyme interactions.

Medicine: Research involving this compound includes its potential role in drug development and therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mecanismo De Acción

The mechanism of action of L-iditol hexaacetate involves its interaction with specific enzymes and biochemical pathways. The acetyl groups can be hydrolyzed, releasing L-iditol, which then participates in various metabolic processes. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic pathways .

Comparación Con Compuestos Similares

L-Iditol: The parent compound of L-iditol hexaacetate.

D-Glucitol hexaacetate: A similar compound with a different stereochemistry.

Penta-O-acetyl-D-glucitol: Another acetylated sugar derivative

Uniqueness: this compound is unique due to its specific stereochemistry and the complete acetylation of all hydroxyl groups. This makes it particularly useful in studies involving stereospecific interactions and enzymatic processes .

Actividad Biológica

L-Iditol hexaacetate, a derivative of myo-inositol, has garnered attention in various biological studies due to its structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is formed by the acetylation of myo-inositol, resulting in a compound that retains the cyclic structure of inositol while being modified with six acetyl groups. The synthesis typically involves the reaction of myo-inositol with acetic anhydride in the presence of a catalyst. This modification enhances its solubility and stability compared to its parent compound.

1. Enzymatic Activity

Research has indicated that this compound can influence enzymatic pathways, particularly those involving polyphosphate signaling. A study demonstrated that synthetic derivatives, including this compound, exhibited biological activity comparable to natural polyphosphates, suggesting a role in cellular signaling processes .

2. Cellular Effects

This compound has been studied for its effects on cellular metabolism. It was found to modulate various metabolic pathways, potentially impacting insulin signaling and glucose metabolism. The compound's ability to mimic or enhance the action of inositol phosphates could be significant in therapeutic contexts, particularly for conditions like diabetes and metabolic syndrome.

3. Antioxidant Properties

Some studies have suggested that this compound may exhibit antioxidant properties, which could help mitigate oxidative stress in cells. This effect is particularly relevant for protecting cellular components from damage caused by reactive oxygen species (ROS).

Case Studies

Case Study 1: Polyphosphate Signaling

In a comparative study involving synthetic and natural polyphosphates, this compound was shown to activate similar signaling pathways as its natural counterparts. This was evidenced by increased phosphorylation of target proteins involved in cell growth and metabolism .

Case Study 2: Metabolic Modulation

Another investigation highlighted the role of this compound in enhancing insulin sensitivity in vitro. The compound was tested on adipocyte cell lines, revealing a significant increase in glucose uptake compared to untreated controls .

Data Tables

Propiedades

IUPAC Name |

[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-WNRNVDISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.